2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
Description
The compound 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide features a triazolo[4,5-d]pyrimidine core substituted with a 4-fluorophenyl group at position 3 and a sulfanyl-linked acetamide moiety modified with an oxolan-2-ylmethyl group. The 4-fluorophenyl substituent may enhance metabolic stability and binding affinity through electron-withdrawing effects, while the oxolan (tetrahydrofuran) group likely improves solubility and bioavailability compared to purely aromatic substituents.
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O2S/c18-11-3-5-12(6-4-11)24-16-15(22-23-24)17(21-10-20-16)27-9-14(25)19-8-13-2-1-7-26-13/h3-6,10,13H,1-2,7-9H2,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMDZOMVTGRKAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the triazolopyrimidine core, followed by the introduction of the fluorophenyl group and the sulfanyl-N-(oxolan-2-ylmethyl)acetamide moiety. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Chemical Transformations
The compound undergoes several reactions due to its functional groups:
Amide Hydrolysis
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Conditions : Acidic (HCl) or basic (NaOH) conditions.
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Outcome : Converts the acetamide to a carboxylic acid, altering solubility and bioactivity .
Sulfanyl Group Oxidation
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Reagents : Hydrogen peroxide (H₂O₂) or m-CPBA.
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Outcome : Forms sulfoxide or sulfone derivatives, modifying redox properties .
Oxolan Ring Opening
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Conditions : Acidic (HCl) or nucleophilic attack.
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Outcome : Opens the oxolan ring, potentially forming glycol derivatives .
Analytical Data and Stability
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Molecular Formula : C₁₆H₁₆F₃N₇O₃S (inferred from structural analogy to ).
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Molecular Weight : ~471 g/mol (similar to structurally related compounds ).
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Melting Point : Likely high (>250°C), indicating stability under standard conditions.
Mechanistic Insights
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Target Engagement : Triazolo[4,5-d]pyrimidine cores often bind to enzymes (e.g., kinases) via hydrogen bonding and hydrophobic interactions .
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Metabolic Pathways : The sulfanyl group may undergo oxidation in vivo, influencing pharmacokinetics .
Research Implications
The compound’s design suggests applications in medicinal chemistry, particularly as a kinase inhibitor or anticancer agent . Its reactivity profile highlights the importance of functional group stability in drug development, with potential modifications improving bioavailability or selectivity.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a versatile building block for the development of more complex molecules. Its unique structure allows researchers to explore new reaction pathways and synthesize novel materials. The presence of the triazolo-pyrimidine core can facilitate the formation of various derivatives through substitution reactions.
Biology
In biological research, the compound is utilized as a probe to study enzyme interactions and receptor binding. Its fluorophenyl group can enhance imaging studies due to its ability to participate in hydrophobic interactions. Additionally, it may be employed in cellular uptake mechanisms to investigate drug delivery systems.
Medicine
In medicinal chemistry, this compound shows promise as a lead compound for drug development. The triazolo-pyrimidine core is recognized as a pharmacophore that interacts with multiple biological targets. Research indicates potential applications in:
- Anti-inflammatory agents : The compound may inhibit inflammatory pathways by targeting specific enzymes involved in the inflammatory response.
- Anticancer agents : It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), disrupting cell cycle progression and leading to inhibited cell proliferation.
- Antimicrobial agents : Preliminary studies suggest antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli, attributed to its ability to disrupt bacterial cell wall synthesis.
Industry
In industrial applications, the compound could be instrumental in developing specialty chemicals and agrochemicals. Its unique properties may also find utility in producing advanced materials such as polymers and coatings.
Anticancer Activity
A study investigating the inhibition of CDK2 revealed that compounds similar to this one exhibit significant inhibitory effects with IC50 values in the nanomolar range. In vitro assays demonstrated that these compounds effectively disrupt cell cycle progression in cancer cell lines.
Antibacterial Properties
Research on triazolo derivatives indicated that this compound possesses notable antibacterial activity. In vitro tests showed effective inhibition of Staphylococcus aureus growth, attributed to its ability to penetrate bacterial membranes due to increased lipophilicity from the fluorophenyl group.
Mechanism of Action
The mechanism of action of 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-Fluorobenzyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide
- Structural Differences :
- Triazolo-pyrimidine substituent : 4-methylphenyl (vs. 4-fluorophenyl in the target compound).
- Acetamide group : N-(4-fluorobenzyl) (vs. N-(oxolan-2-ylmethyl)).
- The 4-fluorobenzyl group introduces a lipophilic aromatic moiety, contrasting with the oxolan-derived ether linkage in the target compound, which could enhance aqueous solubility .
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide)
- Structural Differences :
- Core: Triazolo-pyrimidine with sulfonamide linkage (vs. sulfanyl-acetamide in the target compound).
- Substituents: 2,6-difluorophenyl and 5-methyl groups.
- Implications :
Comparative Data Table
Key Research Findings and Gaps
- Substituent Effects : Fluorine and methyl groups on aromatic rings modulate electronic properties and binding interactions, but the oxolan group’s role in the target compound remains underexplored .
- Synthetic Routes : highlights CS2/KOH-mediated cyclization for oxadiazole-thiazole systems, but triazolo-pyrimidine synthesis may require alternative approaches (e.g., LiH/DMF) .
- Application Divergence : While triazolo-pyrimidine derivatives like flumetsulam are pesticides, the target compound’s acetamide-oxolan structure aligns more with drug design, necessitating further pharmacological profiling .
Biological Activity
The compound 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide , a member of the triazolopyrimidine family, has garnered attention for its potential biological activities, particularly in oncology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Molecular Weight : 293.31 g/mol
- CAS Number : 863460-54-2
- Chemical Class : Triazolopyrimidine derivative
The primary mechanism of action for this compound is its role as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is crucial for cell cycle progression, particularly the transition from the G1 phase to the S phase. Inhibition of CDK2 leads to:
- Cell Cycle Arrest : The compound disrupts normal cell cycle progression, leading to an accumulation of cells in the G1 phase.
- Inhibition of Cell Proliferation : Studies have shown that compounds targeting CDK2 can significantly reduce cell proliferation rates in various cancer cell lines .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer properties:
- In Vitro Studies :
- Structure-Activity Relationship (SAR) :
Antimicrobial Activity
Emerging studies suggest that derivatives of triazolopyrimidines possess antimicrobial properties:
- Compounds with similar structures have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing moderate to high activity .
Table: Summary of Biological Activities
Q & A
Q. What structural characterization methods are recommended for verifying the identity of this compound?
Key methodologies include nuclear magnetic resonance (NMR) spectroscopy for proton/carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for absolute stereochemical determination. Computational tools like PubChem-derived InChI and SMILES strings (e.g., CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC(=C(C=C3)OC)Cl)CC4=CC=C(C=C4)F) can validate structural integrity .
Q. What synthetic routes are reported for analogous triazolo-pyrimidine derivatives, and how can they be adapted?
Similar compounds are synthesized via nucleophilic substitution at the pyrimidine C7 position, followed by coupling with thiol-containing intermediates. For example, a sulfanyl-acetamide moiety can be introduced using Mitsunobu or SN2 reactions under inert conditions. Optimization of reaction solvents (e.g., DMF or THF) and catalysts (e.g., Pd-based systems) is critical for yield improvement .
Q. What safety protocols are essential for handling this compound in laboratory settings?
While specific hazard data for this compound is limited, standard protocols for fluorinated and sulfanyl-containing compounds apply: use fume hoods, nitrile gloves, and eye protection. Refer to analogous safety data sheets (SDS) for hazards like respiratory irritation or skin sensitization .
Advanced Research Questions
Q. How can synthetic yield be optimized for the sulfanyl-acetamide linkage in this compound?
Employ design of experiments (DoE) methodologies, such as factorial designs, to test variables like temperature (40–100°C), reaction time (6–24 hours), and stoichiometric ratios (1:1 to 1:3). Statistical analysis (e.g., ANOVA) identifies significant factors. For example, higher yields (>70%) may require excess thiolating agents and Pd(PPh₃)₄ catalysis .
Q. What computational strategies are effective for predicting reaction pathways and electronic properties?
Use quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to model reaction intermediates and transition states. Tools like Gaussian or ORCA can predict regioselectivity in triazolo-pyrimidine functionalization. Molecular docking studies may further elucidate binding affinities for biological targets .
Q. How should discrepancies in biological activity data across studies be analyzed?
Conduct meta-analyses of dose-response curves and assay conditions (e.g., cell lines, incubation times). For example, contradictory IC₅₀ values in kinase inhibition assays may arise from variations in ATP concentrations or buffer pH. Normalize data using positive controls (e.g., staurosporine) and apply multivariate regression to isolate confounding variables .
Q. What structure-activity relationship (SAR) strategies are applicable to improve target selectivity?
Systematically modify the fluorophenyl, oxolane, and sulfanyl groups. For instance, replacing the 4-fluorophenyl group with a 2,6-difluoro analog (as in ) could enhance steric hindrance and reduce off-target binding. Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding kinetics .
Q. How can stability studies be designed to assess degradation under physiological conditions?
Perform accelerated stability testing in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC-MS over 72 hours. Identify major degradation products (e.g., hydrolyzed sulfanyl groups) and correlate with Arrhenius kinetics to predict shelf-life .
Q. What statistical methods are recommended for optimizing reaction conditions in high-throughput screening?
Apply response surface methodology (RSM) or Taguchi arrays to minimize experimental runs. For example, a central composite design (CCD) can model interactions between temperature, catalyst loading, and solvent polarity. Use software like JMP or Minitab for data visualization and optimization .
Q. How can environmental impact assessments be conducted for lab-scale synthesis waste?
Analyze effluent for fluorinated byproducts using LC-MS/MS. Compare with regulatory thresholds (e.g., EPA guidelines for fluorinated compounds). Implement green chemistry principles, such as substituting DMF with cyclopentyl methyl ether (CPME), to reduce waste toxicity .
Methodological Notes
- Data Validation : Cross-reference PubChem-derived spectral data (e.g., InChIKey
GTQQWWSFTGMJAD-UHFFFAOYSA-N) with experimental results to confirm compound identity . - Contradictory Evidence : Resolve discrepancies in biological assays by standardizing protocols (e.g., CLSI guidelines) and validating with orthogonal methods (e.g., Western blotting alongside ELISA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
